Cas no 1016734-24-9 (2-(2,4-Difluorophenoxy)-2-phenylacetic acid)

2-(2,4-Difluorophenoxy)-2-phenylacetic acid 化学的及び物理的性質
名前と識別子
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- 2-(2,4-difluorophenoxy)-2-phenylacetic acid
- Z234897493
- 2-(2,4-Difluorophenoxy)-2-phenylacetic acid
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- インチ: 1S/C14H10F2O3/c15-10-6-7-12(11(16)8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)
- InChIKey: CUIYCLJFMRMUJV-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1OC(C(=O)O)C1C=CC=CC=1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 305
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 46.5
2-(2,4-Difluorophenoxy)-2-phenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-71721-0.25g |
2-(2,4-difluorophenoxy)-2-phenylacetic acid |
1016734-24-9 | 95% | 0.25g |
$142.0 | 2023-02-12 | |
Enamine | EN300-71721-1.0g |
2-(2,4-difluorophenoxy)-2-phenylacetic acid |
1016734-24-9 | 95% | 1.0g |
$371.0 | 2023-02-12 | |
Enamine | EN300-71721-0.5g |
2-(2,4-difluorophenoxy)-2-phenylacetic acid |
1016734-24-9 | 95% | 0.5g |
$271.0 | 2023-02-12 | |
Enamine | EN300-71721-0.05g |
2-(2,4-difluorophenoxy)-2-phenylacetic acid |
1016734-24-9 | 95% | 0.05g |
$66.0 | 2023-02-12 | |
Enamine | EN300-71721-2.5g |
2-(2,4-difluorophenoxy)-2-phenylacetic acid |
1016734-24-9 | 95% | 2.5g |
$726.0 | 2023-02-12 | |
Enamine | EN300-71721-10.0g |
2-(2,4-difluorophenoxy)-2-phenylacetic acid |
1016734-24-9 | 95% | 10.0g |
$1593.0 | 2023-02-12 | |
A2B Chem LLC | AV60899-10g |
2-(2,4-difluorophenoxy)-2-phenylacetic acid |
1016734-24-9 | 95% | 10g |
$1712.00 | 2024-04-20 | |
A2B Chem LLC | AV60899-100mg |
2-(2,4-difluorophenoxy)-2-phenylacetic acid |
1016734-24-9 | 95% | 100mg |
$139.00 | 2024-04-20 | |
Aaron | AR01AC7J-250mg |
2-(2,4-difluorophenoxy)-2-phenylacetic acid |
1016734-24-9 | 95% | 250mg |
$221.00 | 2025-02-10 | |
A2B Chem LLC | AV60899-50mg |
2-(2,4-difluorophenoxy)-2-phenylacetic acid |
1016734-24-9 | 95% | 50mg |
$105.00 | 2024-04-20 |
2-(2,4-Difluorophenoxy)-2-phenylacetic acid 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
2-(2,4-Difluorophenoxy)-2-phenylacetic acidに関する追加情報
Introduction to 2-(2,4-Difluorophenoxy)-2-phenylacetic Acid (CAS No. 1016734-24-9)
2-(2,4-Difluorophenoxy)-2-phenylacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1016734-24-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of phenylacetic acid derivatives, characterized by its unique structural features that include a difluorophenoxy moiety and a phenyl group at the alpha position of the acetic acid moiety. The presence of fluorine atoms in the aromatic ring introduces distinct electronic and steric properties, making this molecule a promising candidate for further exploration in drug discovery and development.
The structure of 2-(2,4-Difluorophenoxy)-2-phenylacetic acid exhibits a balance of hydrophobicity and hydrogen bonding potential, which are critical factors in determining its biological activity. The difluorophenoxy group enhances the lipophilicity of the molecule while simultaneously influencing its metabolic stability. This dual functionality has been exploited in various synthetic strategies to develop novel bioactive entities. The phenylacetic acid backbone, on the other hand, is well-documented for its role in modulating biological pathways, particularly those involving neurotransmitter systems and inflammatory responses.
In recent years, there has been a surge in research focusing on fluorinated aromatic compounds due to their enhanced binding affinity and metabolic resistance. The substitution pattern in 2-(2,4-Difluorophenoxy)-2-phenylacetic acid aligns with this trend, positioning it as a valuable scaffold for designing next-generation therapeutics. For instance, studies have demonstrated that fluorinated analogs of phenylacetic acids exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This has opened up new avenues for developing treatments targeting neurological disorders, where sustained drug availability is paramount.
One of the most compelling aspects of 2-(2,4-Difluorophenoxy)-2-phenylacetic acid is its potential application in the synthesis of neuroprotective agents. Research indicates that phenylacetic acid derivatives can interact with specific receptors and enzymes involved in neurodegenerative processes. The introduction of fluorine atoms into the molecular structure not only strengthens these interactions but also extends their duration within the biological system. Preliminary studies have shown promising results when this compound is tested against models of Parkinson’s disease and Alzheimer’s disease, suggesting its role as a lead compound for further optimization.
The synthesis of 2-(2,4-Difluorophenoxy)-2-phenylacetic acid involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include palladium-catalyzed cross-coupling reactions between halogenated aromatic precursors and Grignard reagents derived from phenylacetic acid. The use of advanced catalytic systems has significantly improved the efficiency of these synthetic processes, making it feasible to produce larger quantities for research purposes.
From a computational chemistry perspective, the molecular dynamics and binding interactions of 2-(2,4-Difluorophenoxy)-2-phenylacetic acid have been extensively modeled using density functional theory (DFT) and molecular mechanics (MM) simulations. These studies have provided insights into how the fluorine atoms influence the conformational flexibility and binding affinity of the molecule to biological targets. Such computational approaches are crucial in guiding experimental efforts by predicting potential lead compounds with optimized pharmacological properties.
The pharmaceutical industry has shown particular interest in fluoroaromatic compounds due to their favorable pharmacokinetic characteristics. The metabolic stability imparted by fluorine substitution allows drugs based on this scaffold to exhibit longer half-lives, reducing the frequency of dosing required for therapeutic efficacy. This aspect is particularly relevant for chronic conditions where patient compliance is a significant concern. Furthermore, fluorine atoms can enhance drug-receptor interactions by increasing electronic density at specific sites within the binding pocket.
In conclusion, 2-(2,4-Difluorophenoxy)-2-phenylacetic acid (CAS No. 1016734-24-9) represents a fascinating example of how structural modifications can lead to novel bioactive molecules with therapeutic potential. Its unique combination of functional groups makes it an attractive candidate for further development in areas such as neurology and anti-inflammatory treatments. As research continues to uncover new applications for fluorinated phenylacetic acids, compounds like this are poised to play a pivotal role in shaping future therapeutic strategies.
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